4-Ethoxy-3'-iodobenzophenone
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Overview
Description
4-Ethoxy-3’-iodobenzophenone is an organic compound that belongs to the family of benzophenone derivatives. It is characterized by the presence of an ethoxy group at the 4-position and an iodine atom at the 3’-position of the benzophenone structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3’-iodobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoyl chloride and 3-iodoaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.
Coupling Reaction: The key step involves the coupling of 4-ethoxybenzoyl chloride with 3-iodoaniline to form the desired product. This reaction is typically facilitated by a palladium catalyst in the presence of a ligand.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure 4-Ethoxy-3’-iodobenzophenone.
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxy-3’-iodobenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production often employs automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3’-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Ethoxy-3’-iodobenzophenone has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzophenone: Lacks the iodine atom at the 3’-position.
3-Iodobenzophenone: Lacks the ethoxy group at the 4-position.
4-Methoxy-3’-iodobenzophenone: Contains a methoxy group instead of an ethoxy group at the 4-position.
Uniqueness
4-Ethoxy-3’-iodobenzophenone is unique due to the presence of both the ethoxy group and the iodine atom, which confer distinct chemical reactivity and properties. This combination allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
(4-ethoxyphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVBOCAECOAMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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